(6-Chloro-2-methyl-1h-indol-3-yl)acetic acid
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Overview
Description
2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-2-methylindole.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and reduced forms of the original compound.
Scientific Research Applications
2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
6-chloroindole: A precursor in the synthesis of 2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid.
2-methylindole: Another related compound with similar chemical properties.
Uniqueness
2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid is unique due to the presence of both a chloro and a methyl group on the indole ring, which imparts distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
6127-21-5 |
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Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H10ClNO2/c1-6-9(5-11(14)15)8-3-2-7(12)4-10(8)13-6/h2-4,13H,5H2,1H3,(H,14,15) |
InChI Key |
CRCFIUIKYLJTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
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